molecular formula C9H10ClN3S B6609113 1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride CAS No. 1226866-75-6

1-(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B6609113
CAS No.: 1226866-75-6
M. Wt: 227.71 g/mol
InChI Key: FPYACKXMVUJBRF-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride, commonly known as PTMH, is an organic compound composed of nitrogen, carbon, hydrogen, and chlorine atoms. PTMH is an important intermediate in the synthesis of several drugs and other compounds. It has been used in the synthesis of N-substituted derivatives of 1,2,4-thiadiazole and its derivatives, which are used in various biological and medicinal applications. PTMH has been studied extensively for its potential application in the synthesis of various drugs and other compounds.

Scientific Research Applications

PTMH has been studied extensively in scientific research applications. It has been used in the synthesis of N-substituted derivatives of 1,2,4-thiadiazole and its derivatives, which are used in various biological and medicinal applications. PTMH has also been used in the synthesis of various drugs and other compounds, such as antifungal and antibacterial agents, anti-inflammatory agents, and drugs for treating cancer and other diseases.

Mechanism of Action

PTMH has been studied for its mechanism of action. It is believed that the compound can interact with proteins and other molecules in the body, leading to various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
PTMH has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, PTMH has been found to have anti-inflammatory, antifungal, and antibacterial properties.

Advantages and Limitations for Lab Experiments

PTMH has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and can be synthesized in a variety of ways. It is also a relatively stable compound and does not degrade easily. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and must be handled with caution. Additionally, its synthesis is time-consuming and requires careful monitoring.

Future Directions

PTMH has several potential applications in the future. It could be used in the synthesis of new drugs and other compounds, such as antifungal and antibacterial agents, anti-inflammatory agents, and drugs for treating cancer and other diseases. Additionally, it could be used in the development of new drug delivery systems and in the design of new drugs with improved pharmacokinetic and pharmacodynamic properties. Finally, it could be used in the development of new chemical processes for the synthesis of various compounds.

Synthesis Methods

PTMH can be synthesized using several methods. One method involves the reaction of 1,2,4-thiadiazole and phenylmethanamine in the presence of an acid catalyst such as hydrochloric acid. The reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography. Other methods of synthesis include the reaction of 1,2,4-thiadiazole with an alkyl halide, such as benzyl chloride, or with an aryl halide, such as phenyl bromide.

Properties

IUPAC Name

(3-phenyl-1,2,4-thiadiazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYACKXMVUJBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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